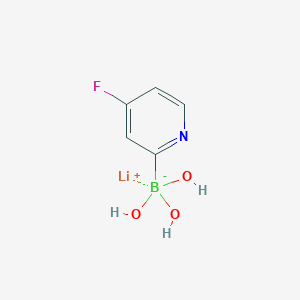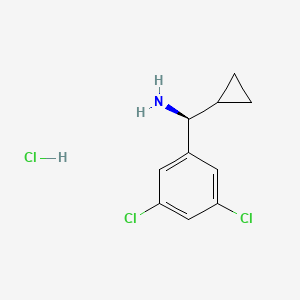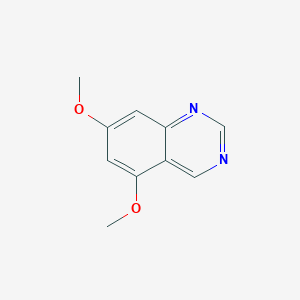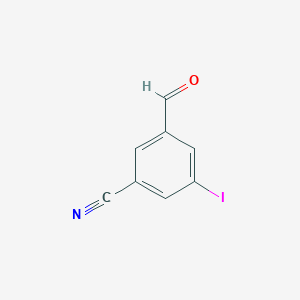![molecular formula C14H17NO3 B13648641 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid is a compound that belongs to the piperidine family, which is a class of heterocyclic amines. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of primary amines and diols, catalyzed by a Cp*Ir complex, to form the piperidine ring . Another method includes the chlorination of amino alcohols using SOCl2, followed by cyclization . These methods are efficient and yield the desired compound in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide a scalable and efficient means of synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines . This method is advantageous for large-scale production due to its high yield and diastereoselectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring analog with similar biological activities.
Pipecolic acid: Another piperidine derivative with a carboxylic acid group.
Uniqueness
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid is unique due to its specific structural features, including the presence of a phenylethyl group and a ketone functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)15-8-7-12(16)9-13(15)14(17)18/h2-6,10,13H,7-9H2,1H3,(H,17,18)/t10-,13?/m0/s1 |
Clave InChI |
RGVYDAWOMVADLH-NKUHCKNESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)
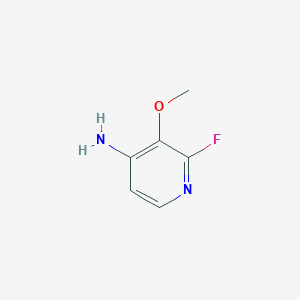

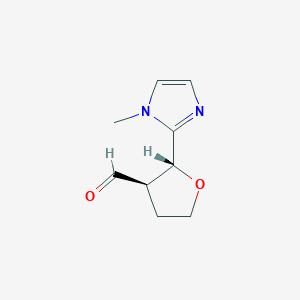
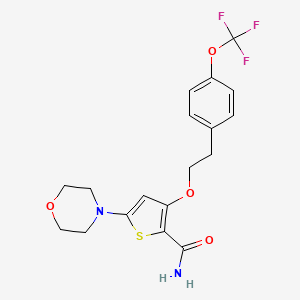
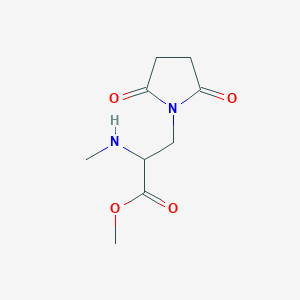
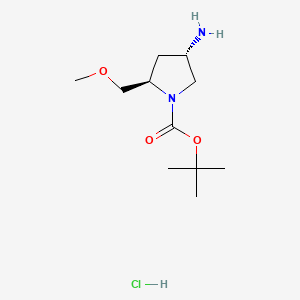
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

